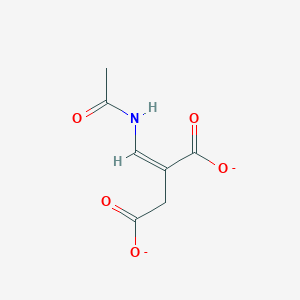

2-(Acetamidomethylene)succinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO5-2 |

|---|---|

Molecular Weight |

185.13 g/mol |

IUPAC Name |

(2Z)-2-(acetamidomethylidene)butanedioate |

InChI |

InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-2/b5-3- |

InChI Key |

CPBSBMPDIRRVGP-HYXAFXHYSA-L |

Isomeric SMILES |

CC(=O)N/C=C(/CC(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

CC(=O)NC=C(CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Transformations Involving 2 Acetamidomethylene Succinate

Catabolic Enzymes: 2-(Acetamidomethylene)succinate Hydrolase (EC 3.5.1.29)

This compound hydrolase, also known as α-(N-acetylaminomethylene)succinic acid hydrolase, is a key enzyme in the catabolism of vitamin B6. wikipedia.orgqmul.ac.uk It belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org

This enzyme catalyzes the hydrolysis of (E)-2-(acetamidomethylene)succinate (E-2AMS) in a reaction that requires two molecules of water. wikipedia.orgnih.gov The systematic name for this enzyme class is this compound amidohydrolase (deaminating, decarboxylating). wikipedia.orgqmul.ac.uk The reaction yields four products: succinic semialdehyde, acetate (B1210297), ammonia (B1221849) (NH3), and carbon dioxide (CO2). wikipedia.orgnih.gov In an aqueous solution, ammonia exists in equilibrium with its protonated form, ammonium (B1175870) (NH4+). expasy.org This transformation is a crucial step in the degradation pathway of pyridoxine (B80251), a form of vitamin B6, particularly in organisms like Pseudomonas. qmul.ac.ukexpasy.orggenome.jp

Table 1: Enzymatic Reaction Details

| Enzyme | EC Number | Substrates | Products |

|---|

The gene responsible for encoding this compound hydrolase in the nitrogen-fixing bacterium Mesorhizobium loti has been identified as mlr6787. nih.gov Mesorhizobium loti is a symbiont of the legume Lotus japonicus, and many of its genes crucial for symbiosis are located on a "symbiosis island". nih.govnih.gov The characterization of the mlr6787 gene product has provided significant insights into the final step of vitamin B6 degradation. nih.gov

To facilitate its study, this compound hydrolase has been produced in a host organism different from its native source through a process called heterologous expression. Escherichia coli is a commonly used host for this purpose. plos.orgnih.gov This technique allows for the production of large quantities of the enzyme for structural and functional analyses. plos.org

Structural analysis has revealed that this compound hydrolase is a member of the alpha/beta hydrolase superfamily. nih.govcathdb.info This large and diverse family of enzymes is characterized by a conserved core structure consisting of an eight-stranded β-sheet surrounded by α-helices. nih.gov

A key feature of this superfamily is the presence of a catalytic triad (B1167595), typically composed of a nucleophilic serine, a histidine, and an aspartic acid residue. nih.govnih.gov In this compound hydrolase, this triad is essential for its catalytic activity. nih.gov Site-directed mutagenesis studies, where the catalytic serine or aspartate residues were mutated, resulted in an inactive enzyme, confirming their critical roles in the hydrolysis mechanism. nih.gov The structure of the enzyme provides a framework for understanding the mechanism of hydrolysis and has helped identify other residues that may be important for catalysis. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Succinic semialdehyde |

| Acetate |

| Ammonia |

| Carbon dioxide |

| Pyridoxine |

Structural Biology and Mechanistic Insights

Analysis of the Catalytic Triad (Serine, Histidine, Aspartic Acid)

At the heart of the catalytic activity of (E)-2-(acetamidomethylene)succinate hydrolase lies a classic catalytic triad composed of serine, histidine, and aspartic acid residues. nih.gov This triad is a common feature in many hydrolase enzymes and operates through a charge-relay network to facilitate nucleophilic catalysis. nih.gov In this system, the aspartic acid residue orients and polarizes the histidine residue. This enables the histidine to act as a general base, accepting a proton from the serine residue. The deprotonation of serine significantly enhances its nucleophilicity, transforming it into a potent nucleophile that can attack the substrate. nih.gov In the context of E-2AMS hydrolase, mutation of the nucleophilic serine or the aspartic acid of the triad results in an inactive enzyme, underscoring their critical roles in catalysis. nih.gov

Substrate Stereospecificity and E-Isomer Utilization

(E)-2-(acetamidomethylene)succinate hydrolase exhibits a high degree of stereospecificity for its substrate. Research has demonstrated that the enzyme exclusively utilizes the (E)-isomer of this compound as its substrate. The (Z)-isomer is not processed by the enzyme, highlighting the precise geometric requirements of the active site for substrate binding and subsequent catalysis. researchgate.netresearchgate.net This specificity ensures the correct positioning of the substrate for the enzymatic reaction to occur.

Detailed Active Site Architecture and Specific Residue Contributions (e.g., Arg146, Arg167, Tyr168, Arg179, Tyr259, Ile41, Leu107)

The binding and orientation of the substrate within the active site of E-2AMS hydrolase are facilitated by a network of specific amino acid residues. Several key residues, including Arginine 146 (Arg146), Arginine 167 (Arg167), Tyrosine 168 (Tyr168), Arginine 179 (Arg179), and Tyrosine 259 (Tyr259), play a crucial role in stabilizing the substrate's conformation. researchgate.net These residues form multiple hydrogen bonds with the two carboxyl groups of the (E)-2-(acetamidomethylene)succinate molecule. researchgate.net

Specifically, the amide oxygen atom of the substrate forms two additional hydrogen bonds with the main chain amide hydrogen atoms of Isoleucine 41 (Ile41) and Leucine 107 (Leu107). researchgate.netresearchgate.net This extensive network of hydrogen bonds firmly anchors the substrate in the active site, ensuring its correct orientation for catalysis. The interaction with Arg146 and Arg167 is particularly noteworthy, as these residues are pivotal in inducing a conformational reversal of the substrate during the binding and unbinding processes. researchgate.net

Molecular Dynamics and Computational Analysis of Substrate Binding

Molecular dynamics (MD) simulations and computational analyses have provided significant insights into the dynamic process of substrate binding to E-2AMS hydrolase. researchgate.netresearchgate.net These studies have revealed that the binding of (E)-2-(acetamidomethylene)succinate is not a simple lock-and-key event but involves a surprising conformational reversal of the substrate molecule. researchgate.net Steered molecular dynamics (SMD) simulations have been instrumental in mapping the binding pathway and identifying key intermediate structures. researchgate.netresearchgate.net

These computational models demonstrate that the substrate, with its amide bond in a trans-form, is the energetically preferred conformation for binding. This orientation allows for the formation of hydrogen bonds between the substrate's amide oxygen and a region of the active site known as the oxyanion hole, while also facilitating hydrophobic interactions between the methyl group of the substrate and a hydrophobic pocket within the enzyme. researchgate.net The simulations highlight that Arg146 and Arg167 are the primary residues responsible for guiding this conformational change during the binding and unbinding events. researchgate.net

Elucidation of the Metal-Independent Hydrolysis Mechanism

The hydrolysis of (E)-2-(acetamidomethylene)succinate by its hydrolase proceeds through a metal-independent mechanism, a characteristic of enzymes belonging to the alpha/beta hydrolase superfamily that utilize a catalytic triad. nih.gov The catalytic process is initiated by the nucleophilic attack of the activated serine residue (Ser106) on the amide carbon of the substrate. researchgate.net The side chain hydroxyl oxygen of Ser106, made highly nucleophilic by the proton abstraction by Histidine 258 (His258), is perfectly positioned for this attack. researchgate.net This leads to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole formed by the backbone amides of Ile41 and Leu107. researchgate.netresearchgate.net The subsequent collapse of this intermediate results in the cleavage of the C-N bond, releasing the first products. The enzyme is then regenerated through a series of steps involving the hydrolysis of the acyl-enzyme intermediate by a water molecule, which is activated by the histidine residue of the catalytic triad.

Enzyme Kinetics and Catalytic Parameters

The efficiency of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (K_M) and the catalytic rate constant (k_cat).

Determination of kcat and KM Values

The kinetic parameters, k_cat and K_M, are fundamental in characterizing the catalytic efficiency of an enzyme. The k_cat, or turnover number, represents the maximum number of substrate molecules that a single enzyme molecule can convert into product per unit of time when the enzyme is saturated with the substrate. youtube.com The K_M value is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an inverse measure of the affinity of the enzyme for its substrate; a lower K_M indicates a higher affinity. libretexts.org

Steady-State Kinetic Characterization of Enzyme Activity

The enzymatic breakdown of this compound is a critical step in certain metabolic pathways. The enzyme responsible, (E)-2-(acetamidomethylene)succinate (E-2AMS) hydrolase, has been a subject of kinetic studies to understand its efficiency and substrate affinity. Steady-state kinetics, a fundamental approach in enzymology, assumes that the concentration of the enzyme-substrate complex remains constant over time during the initial phase of the reaction. This allows for the determination of key kinetic parameters.

The gene encoding E-2AMS hydrolase from Mesorhizobium loti MAFF303099 has been identified and the enzyme characterized. This hydrolase is a member of the α/β hydrolase superfamily and employs a classic serine/histidine/aspartic acid catalytic triad to facilitate hydrolysis. nih.govnih.gov The enzyme catalyzes the final step in the degradation of vitamin B6, converting E-2AMS into succinic semialdehyde, acetate, ammonia, and carbon dioxide. nih.gov

Kinetic analysis of the purified E-2AMS hydrolase revealed specific parameters for its reaction with the E-isomer of its substrate. These parameters quantify the enzyme's catalytic turnover rate and its affinity for the substrate.

Table 1: Steady-State Kinetic Parameters for E-2AMS Hydrolase

| Parameter | Value | Description |

| kcat | 0.6 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme active site per second. |

| KM | 143 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate. |

These findings are crucial for understanding the efficiency of the vitamin B6 degradation pathway and the specific role of E-2AMS hydrolase within it.

**2.2. Related Catabolic Enzymes Processing Structurally Similar Compounds

The study of enzymes that act on compounds structurally related to this compound provides valuable insights into enzyme evolution, substrate specificity, and mechanistic diversity.

This enzyme, also known as compound B hydrolase, is another key player in the catabolism of vitamin B6, specifically in organisms like Pseudomonas and Arthrobacter. qmul.ac.ukexpasy.orgkegg.jp

2-(Hydroxymethyl)-3-(acetamidomethylene)succinate hydrolase is classified as a hydrolase that acts on carbon-nitrogen bonds in linear amides. wikipedia.org It catalyzes the hydrolysis of 2-(hydroxymethyl)-3-(acetamidomethylene)succinate, a compound structurally similar to this compound but with an additional hydroxymethyl group. The reaction requires two molecules of water and results in the complete breakdown of the substrate into four distinct products. wikipedia.org

Table 2: Reaction of 2-(Hydroxymethyl)-3-(acetamidomethylene)succinate Hydrolase

| Substrates | Products |

| 2-(Hydroxymethyl)-3-(acetamidomethylene)succinate | Acetate |

| Water (H₂O) | 2-(Hydroxymethyl)-4-oxobutanoate |

| Ammonia (NH₃) | |

| Carbon Dioxide (CO₂) |

This enzyme is an integral part of a specific vitamin B6 degradation pathway found in certain bacteria. kegg.jpwikipedia.org Vitamin B6, an essential nutrient, can be utilized by some microorganisms as a sole source of carbon and nitrogen. nih.gov The pathway involves a series of enzymatic steps to break down the complex pyridine (B92270) ring structure of vitamin B6 into simpler molecules that can be integrated into central metabolism. 2-(Hydroxymethyl)-3-(acetamidomethylene)succinate hydrolase catalyzes one of the final steps in this pathway in organisms such as Pseudomonas and Arthrobacter, facilitating the release of acetate, ammonia, and other metabolites from the vitamin B6 breakdown product. expasy.orgkegg.jp

Trigonelline (B31793), a compound found in many plants, can be used as a nutrient by various soil and marine bacteria. The degradation of trigonelline involves a newly discovered enzymatic pathway, in which a key enzyme is (E)-2-((N-methylformamido)methylene)succinate (MFMS) hydrolase, also known as TgnD. pnas.orgnih.gov

TgnD is an MFMS hydrolase that plays a crucial role in the trigonelline catabolic pathway by hydrolyzing MFMS. pnas.org This reaction yields succinate (B1194679) semialdehyde, methylamine, formate, and carbon dioxide. pnas.orgnih.gov

There is a notable mechanistic similarity between TgnD and this compound (ACMS) hydrolase. Both enzymes act on structurally similar α,β-unsaturated dicarboxylic acid derivatives and catalyze a complex hydrolytic cleavage. Despite these functional similarities, the sequence identity between TgnD from Acinetobacter baylyi ADP1 and ACMS hydrolase from Mesorhizobium loti is relatively low.

Table 3: Comparative Analysis of TgnD and ACMS Hydrolase

| Feature | MFMS Hydrolase (TgnD) | This compound (ACMS) Hydrolase |

| Pathway | Trigonelline Degradation pnas.orgnih.gov | Vitamin B6 Degradation nih.gov |

| Substrate | (E)-2-((N-methylformamido)methylene)succinate (MFMS) | (E)-2-(Acetamidomethylene)succinate (ACMS) |

| Products | Succinate semialdehyde, Methylamine, Formate, CO₂ pnas.org | Succinic semialdehyde, Acetate, Ammonia, CO₂ nih.gov |

| Sequence Identity | Shares 23% identity with ACMS hydrolase pnas.org | - |

The low sequence identity (23%) despite the mechanistic parallels suggests that these enzymes may be an example of divergent evolution from a common ancestor or convergent evolution towards a similar catalytic function acting on related, but distinct, substrates. pnas.org Both enzymes facilitate the breakdown of their respective substrates into smaller, metabolically useful components, highlighting an efficient bacterial strategy for nutrient acquisition.

Related Catabolic Enzymes Processing Structurally Similar Compounds

MFMS Hydrolase (TgnD) in the Trigonelline Degradation Pathway

Broader Implications for Microbial Catabolism of Diverse Compounds

The enzymatic pathway that degrades vitamin B6, involving the intermediate this compound, offers significant insights into the broader principles of microbial catabolism. This pathway serves as a model for understanding how microorganisms evolve to break down complex and stable organic molecules, including a variety of heterocyclic compounds. The strategies employed by these microbes have potential applications in fields like bioremediation.

A key takeaway is the crucial role of oxygenase enzymes in initiating the breakdown of stable ring structures. The cleavage of the pyridine ring by 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) is a prime example of a common microbial strategy to degrade otherwise resilient aromatic and heterocyclic compounds. nih.gov Studying the mechanisms of these powerful biocatalysts is essential for harnessing their potential to clean up environmental pollutants.

Furthermore, the subsequent metabolic steps involving this compound highlight the modular and adaptable nature of microbial catabolic pathways. The enzymes in this pathway are often part of larger superfamilies capable of acting on a wide range of substrates. umich.edu This metabolic flexibility allows microorganisms to adapt to various nutrient sources and develop new pathways to degrade novel chemical compounds. Research into the enzymes that process this compound can provide a valuable framework for understanding and engineering microbial pathways for the breakdown of other complex organic molecules.

Biosynthetic Enzymes: Formation of this compound

The creation of this compound is a pivotal step in the microbial breakdown of vitamin B6. This transformation is carried out by a specialized enzyme, 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO).

2-Methyl-3-hydroxypyridine-5-carboxylic Acid Oxygenase (MHPCO)

MHPCO is the enzyme that catalyzes the oxidative cleavage of the pyridine ring in 2-methyl-3-hydroxypyridine-5-carboxylic acid, which results in the formation of the acyclic compound this compound. umich.edu

Characterization as a Flavin-Dependent Monooxygenase

MHPCO is classified as a flavin-dependent monooxygenase. It uses a flavin adenine (B156593) dinucleotide (FAD) cofactor to incorporate a single oxygen atom from molecular oxygen (O₂) into its substrate. umich.edunih.gov This places it in a class of enzymes vital for the metabolism of numerous compounds. The catalytic cycle involves the reduction of the FAD cofactor, which then reacts with O₂ to form a highly reactive flavin-peroxo species. This intermediate is responsible for attacking the substrate's aromatic ring, leading to its cleavage. nih.govumich.edu Research has identified C(4a)-hydroperoxyflavin and C(4a)-hydroxyflavin as key intermediates in this process, which is characteristic of flavoprotein hydroxylases. nih.govumich.edu

| Property | Description |

| Enzyme Class | Monooxygenase (EC 1.14.12.4) |

| Cofactor | Flavin Adenine Dinucleotide (FAD) |

| Substrate | 2-Methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) |

| Product | This compound |

| Source Organism | Pseudomonas sp. MA-1 |

Unusual Mechanisms of Oxygen Atom Transfer and Product Rearrangement

The mechanism of MHPCO is distinct from many other monooxygenases. Instead of simply hydroxylating the substrate, it facilitates the cleavage of a carbon-carbon bond within the pyridine ring. nih.gov The reaction is initiated when the electrophilic flavin-peroxo intermediate attacks the electron-rich pyridine ring. This is followed by a complex series of rearrangements that break the ring open to form this compound. nih.gov

Oxygen-18 tracer experiments have confirmed that one oxygen atom from O₂ and one from H₂O are incorporated into the final product. nih.gov This, along with the detection of flavin intermediates, supports a mechanism similar to that of flavoprotein hydroxylases, despite the ultimate ring-cleavage outcome. nih.govumich.edu The enzyme demonstrates two distinct activities: an initial hydroxylation followed by a hydrolytic ring-cleavage reaction. umich.edu

Role in Acyclic Compound Formation from Pyridine Ring

The principal function of MHPCO in the vitamin B6 catabolic pathway is the conversion of a stable, cyclic pyridine compound into an acyclic product. nih.govumich.edu This transformation is essential as it breaks open the resilient ring structure, making the molecule accessible to downstream enzymes for further degradation. For instance, the subsequent enzyme in the pathway, this compound hydrolase, acts on the acyclic product to break it down further into acetate, succinate semialdehyde, ammonia, and CO₂. wikipedia.org

Metabolic Pathways and Biological Significance

Vitamin B6 (Pyridoxal 5'-Phosphate) Catabolism

The degradation of vitamin B6, a vital cofactor in numerous enzymatic reactions, is a key metabolic process in certain microorganisms, enabling them to utilize it as a sole source of carbon and nitrogen. These catabolic pathways converge on the formation of key intermediates, with 2-(acetamidomethylene)succinate emerging as a central figure in specific routes.

Comprehensive Overview of Degradative Pathways in Microorganisms

Microorganisms have evolved distinct pathways for the breakdown of vitamin B6. Two primary routes, designated as Pathway I and Pathway II, have been identified and characterized in various bacterial species. ethz.chnih.gov

Pathway I , found in bacteria such as Pseudomonas sp. MA-1 and Mesorhizobium loti, initiates the degradation of pyridoxine (B80251) by oxidizing the 4-hydroxymethyl group. researchgate.netnih.gov This multi-step enzymatic cascade ultimately leads to the opening of the pyridine (B92270) ring and the formation of this compound. nih.gov

Pathway II , observed in organisms like Arthrobacter Cr-7 and Pseudomonas sp. IA, takes a different initial approach by oxidizing the 5-hydroxymethyl group of pyridoxine. oup.comresearchgate.net This pathway also culminates in the cleavage of the pyridine ring, but it generates different intermediates compared to Pathway I and does not typically proceed through this compound. ethz.chnih.gov

The enzymatic machinery involved in these pathways is highly specific. For instance, in Mesorhizobium loti, the degradation of pyridoxine to this compound involves a series of enzymes, including pyridoxine 4-oxidase, which catalyzes the initial step. oup.comnih.gov A key enzyme in the later stages of Pathway I in this organism is 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, a flavin-dependent monooxygenase that catalyzes the oxidative ring opening to form this compound. nih.govresearchgate.net

Position of this compound as a Terminal Intermediate in Specific Pathways

In the context of Pathway I of vitamin B6 catabolism, this compound is a terminal intermediate just before the final breakdown into central metabolites. nih.gov Its formation represents the culmination of a series of enzymatic reactions that modify and cleave the pyridine ring of vitamin B6.

The subsequent hydrolysis of this compound is a critical step, as it breaks down the intermediate into smaller, readily usable molecules. This reaction is catalyzed by the enzyme this compound hydrolase. wikipedia.orgebi.ac.uk This enzyme facilitates the hydrolysis of this compound, yielding succinic semialdehyde, acetate (B1210297), ammonia (B1221849), and carbon dioxide. wikipedia.org These products can then enter central metabolic pathways, such as the citric acid cycle, for energy production or be utilized as building blocks for biosynthesis. nih.gov

Comparative Analysis of Degradation Routes Across Bacterial Species

While the broad strokes of vitamin B6 degradation are categorized into two main pathways, a closer look at different bacterial species reveals variations in the enzymatic steps and the final products.

| Feature | Pseudomonas sp. MA-1 | Mesorhizobium loti | Arthrobacter Cr-7 | Pseudomonas sp. IA |

| Degradation Pathway | Pathway I | Pathway I | Pathway II | Pathway II |

| Initial Oxidation Site | 4-hydroxymethyl group | 4-hydroxymethyl group | 5-hydroxymethyl group | 5-hydroxymethyl group |

| Key Intermediate | This compound | This compound | Does not form this compound | Does not form this compound |

| Terminal Products of Pathway I | Succinic semialdehyde, Acetate, NH₃, CO₂ | Succinic semialdehyde, Acetate, NH₃, CO₂ | Not Applicable | Not Applicable |

| Key Enzymes in Pathway I | Pyridoxine 4-oxidase | Pyridoxine 4-oxidase, 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, this compound hydrolase | Not Applicable | Not Applicable |

| Key Enzymes in Pathway II | Not Applicable | Not Applicable | Pyridoxine 5'-dehydrogenase (oxidase) | Pyridoxine 5'-dehydrogenase (oxidase) |

Pseudomonas sp. MA-1 and Mesorhizobium loti both utilize Pathway I, leading to the formation of this compound. researchgate.netnih.gov In contrast, Arthrobacter Cr-7 and Pseudomonas sp. IA employ Pathway II, which proceeds through different intermediates. oup.comresearchgate.net The divergence in these pathways highlights the metabolic adaptability of microorganisms to utilize the same substrate through different biochemical strategies.

Interconnections with Other Xenobiotic or Natural Product Degradation Pathways (e.g., Trigonelline)

The metabolic pathways for the degradation of various compounds are often interconnected, with enzymes from one pathway sometimes exhibiting activity towards substrates from another. A notable example is the link between vitamin B6 catabolism and the degradation of trigonelline (B31793), a natural alkaloid found in many plants.

Recent research on the degradation of trigonelline in the bacterium Acinetobacter baylyi ADP1 has revealed a hydrolase enzyme involved in this pathway that shares a 23% sequence identity with the this compound hydrolase from Mesorhizobium loti. pnas.org The trigonelline degradation pathway in A. baylyi proceeds through the formation of (E)-2-((N-methylformamido)methylene)succinate (MFMS), which is then hydrolyzed to succinate (B1194679) semialdehyde, methylamine, formate, and carbon dioxide. pnas.orgnih.gov The structural similarity between MFMS and this compound and the homology between the respective hydrolases suggest a possible evolutionary and functional link between these two distinct catabolic pathways. This observation points towards a broader network of metabolic capabilities in microorganisms, where enzymes may have evolved to handle a range of structurally related substrates.

Contribution to Cellular Homeostasis and Metabolic Flux

By breaking down a complex molecule like pyridoxine into fundamental metabolic building blocks—succinic semialdehyde, acetate, ammonia, and CO2—the pathway ensures a steady supply of carbon and nitrogen for the cell's anabolic and catabolic needs. wikipedia.org Succinate semialdehyde can be further metabolized to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, directly linking this degradation pathway to central energy metabolism. nih.govnih.gov The release of acetate provides another entry point into central metabolism, while ammonia serves as a readily available nitrogen source for the synthesis of amino acids and other nitrogen-containing compounds.

Advanced Research Methodologies and Techniques

Protein Crystallography and X-ray Diffraction Analysis

Protein X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of macromolecules. youtube.comyoutube.com It involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built. youtube.com

| Crystallographic Data for E-2AMS Hydrolase (PDB ID: 3KXP) | |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.26 Å rcsb.orgebi.ac.uk |

| R-Value Work | 0.204 rcsb.org |

| R-Value Free | 0.245 rcsb.org |

| Source Organism | Mesorhizobium loti ebi.ac.uk |

| Expression System | Escherichia coli ebi.ac.uk |

| Total Structure Weight | 410.28 kDa rcsb.org |

The determination of the E-2AMS hydrolase structure (PDB ID: 3KXP) was achieved using Single-wavelength Anomalous Diffraction (SAD) phasing. rcsb.orgproteopedia.orgnih.gov SAD is a powerful technique in X-ray crystallography for solving the "phase problem," which arises because the diffraction experiment measures only the intensities of the X-ray reflections, not their phases. The SAD method utilizes the anomalous scattering from certain atoms (often heavy atoms or selenomethionine-substituted proteins) at a specific X-ray wavelength to derive the initial phase information required to construct the electron density map. nih.gov The successful application of SAD phasing was instrumental in elucidating the crystal structure of E-2AMS hydrolase to a resolution of 2.3 Å, which laid the groundwork for detailed functional and mutational analyses. rcsb.orgproteopedia.orgnih.gov

Structural analysis of E-2AMS hydrolase reveals that it is a member of the α/β hydrolase superfamily. rcsb.orgnih.gov This superfamily is one of the largest and most diverse groups of enzymes, characterized by a conserved α/β hydrolase fold, which typically consists of a central, mostly parallel, eight-stranded β-sheet surrounded by α-helices. ebi.ac.uknih.gov Despite low sequence similarity among members, the core three-dimensional structure and the location of the catalytic machinery are often conserved. nih.govresearchgate.net E-2AMS hydrolase possesses the characteristic catalytic triad (B1167595) of this superfamily, composed of a nucleophilic serine, a histidine, and an aspartate residue. rcsb.orgproteopedia.orgnih.gov Comparative bioinformatic analyses of such evolutionarily distant homologues within the α/β-hydrolase superfamily highlight a high degree of structural similarity in the catalytic sites, including the conserved organization of the catalytic triad and the oxyanion hole, even with wide functional diversity. nih.govresearchgate.net

Computational Molecular Simulation Studies

Computational methods, particularly molecular docking and molecular dynamics simulations, complement experimental techniques by providing a dynamic view of enzyme-substrate interactions. chemmethod.comfrontiersin.org These approaches can predict binding modes, elucidate reaction pathways, and identify key residues involved in the biological process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. frontiersin.orgresearchgate.net For E-2AMS hydrolase, molecular docking studies were employed to investigate how the substrate, E-2AMS, binds within the active site. plos.org These simulations demonstrated that the substrate conformation with a trans-form amide bond is energetically favored. plos.org This orientation allows for the formation of a crucial hydrogen bond between the amide oxygen of E-2AMS and the enzyme's oxyanion hole, and facilitates hydrophobic interactions between the methyl group of the substrate and a hydrophobic pocket in the enzyme. plos.org The docking studies also identified several key amino acid residues—Arg146, Arg167, Tyr168, Arg179, and Tyr259—that are critical for orienting and stabilizing the substrate in the active site through hydrogen bonding. plos.org

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the enzyme-substrate complex over time. chemmethod.comyoutube.com Conventional MD simulations of the E-2AMS hydrolase-substrate complex have been used to assess the stability of the docked poses and to understand the behavior of the complex in a simulated physiological environment. chemmethod.complos.org

To study the full binding and unbinding process, which occurs on timescales often inaccessible to conventional MD, steered molecular dynamics (SMD) simulations are utilized. plos.orguiuc.eduuiuc.edu In SMD, an external force is applied to the ligand to pull it out of (or push it into) the binding site, allowing researchers to observe the entire pathway. uiuc.eduuiuc.edu SMD simulations of E-2AMS unbinding from its hydrolase revealed a surprising conformational reversal of the substrate during its exit from the active site. plos.org These simulations highlighted the pivotal role of residues Arg146 and Arg167 in guiding this conformational change during the binding and unbinding process. plos.org The force required to pull the substrate from the active site was calculated to peak at approximately 840 pN, just before the substrate leaves the enzyme. plos.org These dynamic simulations provide a more complete understanding of the intricate interactions and conformational changes that occur during the enzymatic cycle. plos.org

Free Energy Calculations to Quantify Binding Affinity

Understanding the binding affinity between a substrate and its enzyme is fundamental to deciphering its biological function. In the case of 2-(acetamidomethylene)succinate, computational methods, particularly free energy calculations, have been instrumental. These methods allow for a quantitative prediction of the binding free energy, which is a measure of the strength of the interaction between the substrate and the enzyme's active site.

A notable study on the binding of (E)-2-(acetamidomethylene)succinate (E-2AMS) to its hydrolase employed a combination of molecular docking, conventional molecular dynamics (MD), and steered molecular dynamics (SMD) simulations to unravel the binding process. The binding free energy was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. The calculations revealed that the binding of E-2AMS to the hydrolase is an energetically favorable process, with a calculated binding free energy of -44.07 kcal/mol. plos.org This strong binding affinity underscores the specificity of the enzyme for its substrate. Further analysis of the energy components indicated that van der Waals interactions and nonpolar salvation energy are the primary driving forces for the binding, while electrostatic interactions and polar salvation energy oppose it. The study also highlighted a significant discrepancy of approximately 23 kcal/mol between the calculated binding free energy and the free energy barrier of the unbinding process, suggesting the complexity of the binding and unbinding pathways. plos.org

These computational approaches provide a detailed energetic landscape of the substrate binding event, complementing experimental kinetic data and offering a molecular-level rationale for the observed enzyme specificity and efficiency.

Quantum Chemistry Calculations for Substrate Conformational Preferences

The precise three-dimensional conformation of a substrate is a critical determinant of its ability to bind to an enzyme's active site and undergo catalysis. Quantum chemistry calculations are powerful theoretical tools used to determine the preferred conformations of molecules by calculating their electronic structure and energy. These ab initio methods can predict molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. nih.govnih.govresearchgate.net

In the context of this compound, quantum chemical calculations can be employed to determine the relative energies of its possible isomers, such as the E and Z forms, and to understand the rotational barriers around its single bonds. For instance, a study on (E)-2-(acetamidomethylene)succinate hydrolase proved that the enzyme exclusively utilizes the E-isomer of the substrate. plos.org Quantum chemistry calculations could provide a theoretical basis for this specificity by demonstrating the inherent stability or the preferred conformational state of the E-isomer.

By simulating the molecule in different solvent environments, these calculations can also predict how the substrate's conformation might change upon entering the enzyme's active site. This information is invaluable for interpreting the results of X-ray crystallography and for building accurate models for molecular docking and dynamics simulations. The insights gained from quantum chemistry are crucial for a comprehensive understanding of the initial steps of enzymatic recognition and catalysis.

Molecular Biology and Genetic Engineering Approaches

Gene Cloning and Optimized Overexpression Strategies

To conduct detailed biochemical and structural studies of an enzyme, large quantities of pure protein are required. Gene cloning and overexpression are standard molecular biology techniques to achieve this. The gene encoding the enzyme of interest is isolated, inserted into an expression vector (a circular DNA molecule), and then introduced into a host organism, typically Escherichia coli, which then produces the enzyme in large amounts.

The gene encoding this compound hydrolase (an enzyme in the catabolic pathway of vitamin B6) from Mesorhizobium loti MAFF303099, designated mlr6787, has been successfully cloned and overexpressed in E. coli. nih.gov This allowed for the production of sufficient quantities of the enzyme for purification and characterization. Similarly, genes for other enzymes that act on succinate (B1194679) or its derivatives, such as NAD+-dependent malic enzyme and succinate-CoA ligases, have been cloned and overexpressed to facilitate their study and for applications in metabolic engineering. nih.govnih.gov

Optimization of overexpression often involves varying parameters such as the host strain, the expression vector, the growth temperature, and the concentration of the inducing agent to maximize the yield of soluble, active protein.

Site-Directed Mutagenesis for Investigation of Catalytic Residue Function

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in an enzyme's structure and function. nih.govyoutube.com By changing a single amino acid, researchers can observe the effect on catalysis, substrate binding, or protein stability. This method is crucial for identifying catalytic residues and for understanding their precise roles in the chemical reactions they facilitate.

While specific site-directed mutagenesis studies on this compound hydrolase are not extensively documented in the provided context, the application of this technique to enzymes with similar functionalities provides a clear framework for its use. For example, in studies of isocitrate lyase, which also acts on a dicarboxylic acid, site-directed mutagenesis has been used to identify key residues in the active site involved in substrate binding and catalysis. nih.govebi.ac.uk Similarly, mutagenesis of the active site of quinate/shikimate 5-dehydrogenase revealed critical roles for an invariant lysine (B10760008) and aspartate in substrate binding. nih.gov

For this compound hydrolase, molecular simulations have identified several key residues, such as Arg146, Arg167, Tyr168, Arg179, and Tyr259, that are crucial for orienting and stabilizing the substrate in the active site through hydrogen bonding. plos.org Site-directed mutagenesis of these residues would provide experimental validation of their proposed functions. For instance, replacing a key arginine with a neutral amino acid like alanine (B10760859) would be expected to significantly reduce the enzyme's catalytic efficiency if the arginine's positive charge is critical for substrate binding or transition state stabilization.

| Enzyme Studied by Site-Directed Mutagenesis | Mutated Residue(s) | Observed Effect | Reference |

| Isocitrate Lyase | Active site residues | Modification of catalytic activity | nih.gov |

| Quinate/Shikimate 5-Dehydrogenase | Invariant Lysine and Aspartate | Critical role in substrate binding | nih.gov |

| (E)-2-(Acetamidomethylene)succinate Hydrolase (Proposed) | Arg146, Arg167, Tyr168, Arg179, Tyr259 | Predicted to affect substrate orientation and stabilization | plos.org |

Biochemical and Enzymological Characterization

Advanced Enzyme Purification Techniques

The purification of an enzyme to homogeneity is a prerequisite for its detailed biochemical characterization. A typical purification protocol involves multiple steps that separate the target enzyme from other cellular components based on its unique physical and chemical properties.

The purification of this compound hydrolase from E. coli expressing the mlr6787 gene was achieved to homogeneity, enabling its characterization. nih.gov A general workflow for enzyme purification often starts with cell lysis to release the cellular contents, followed by a series of chromatographic steps. Common techniques include:

Ion-Exchange Chromatography: Separates proteins based on their net charge.

Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size and shape.

Affinity Chromatography: Utilizes the specific binding of the enzyme to a ligand immobilized on a chromatography matrix. For example, enzymes with a polyhistidine tag can be purified using a nickel-NTA resin.

For instance, the purification of succinate-CoA ligases has been achieved using a stepwise protocol involving anion-exchange chromatography. nih.gov The purity of the final enzyme preparation is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight.

The following table summarizes a general multi-step enzyme purification process:

| Purification Step | Principle of Separation | Purpose |

| Cell Lysis | Disruption of cell membranes | Release of intracellular proteins |

| Centrifugation/Filtration | Removal of cell debris and insoluble components | Clarification of the cell extract |

| Ammonium (B1175870) Sulfate Precipitation | Differential protein solubility at high salt concentrations | Initial fractionation and concentration |

| Ion-Exchange Chromatography | Net charge of the protein | Removal of proteins with different isoelectric points |

| Affinity Chromatography | Specific binding to a ligand | Highly specific purification |

| Size-Exclusion Chromatography | Molecular size and shape | Removal of remaining contaminants and protein aggregates |

Through the integrated application of these advanced research methodologies, a comprehensive understanding of the biochemical significance of this compound and its enzymatic transformations continues to emerge.

Emerging Research Directions and Future Perspectives

Evolutionary Biology of Enzyme Function and Promiscuity

The study of enzymes involved in the metabolism of compounds like 2-(acetamidomethylene)succinate can offer insights into the evolution of enzyme function. Enzymes are not always perfectly specific; some exhibit "promiscuity," meaning they can catalyze reactions on substrates other than their primary one. This promiscuity is thought to be a key factor in the evolution of new enzymatic functions.

Reconstructing the sequences of ancestral enzymes has shown that they often had broader substrate specificity, albeit with lower catalytic efficiency. Over time, through gene duplication and mutation, these promiscuous ancestral enzymes could evolve into more specialized enzymes with higher activity towards a specific substrate.

The study of enzyme superfamilies, groups of enzymes with a common ancestor that have diverged to catalyze a wide range of reactions, provides a framework for understanding how new catalytic activities arise. This knowledge is not only fundamental to our understanding of biology but also has practical applications in protein engineering and the design of novel enzymes.

Engineering of Microbial Pathways for Biotransformation and Synthetic Biology Applications

Microorganisms can be harnessed as cellular factories for the production of valuable chemicals through a process called biotransformation. nih.gov This involves using microbial enzymes to convert a starting material into a desired product. The pathways involved in the metabolism of this compound could potentially be engineered for such purposes.

Synthetic biology offers a powerful toolkit for engineering microbial metabolism. d-nb.infonih.gov This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. Key applications in pathway engineering include:

Metabolic Engineering : This involves the targeted modification of metabolic pathways within an organism to enhance the production of a specific compound. This can include overexpressing genes for key enzymes, deleting genes for competing pathways, and optimizing the expression of regulatory elements. d-nb.info

Design of Synthetic Genetic Circuits : Artificial gene networks can be designed to control the expression of pathway genes in a predictable manner. d-nb.infonih.gov These circuits can act as switches, oscillators, or sensors, allowing for dynamic control over metabolic flux. d-nb.info

CRISPR-based Technologies : Tools like CRISPRi (interference) and CRISPRa (activation) allow for the precise regulation of gene expression at the genomic level, enabling the fine-tuning of metabolic pathways. nih.gov

By applying these synthetic biology approaches, it may be possible to engineer microorganisms to efficiently produce this compound or its derivatives, or to use the enzymes from its metabolic pathway for the synthesis of other valuable chemicals.

Application of Advanced Spectroscopic and Biophysical Techniques for Deeper Mechanistic Elucidation

A deeper understanding of the enzymatic reactions involving this compound requires the use of advanced analytical techniques. These methods provide detailed information about the structure, dynamics, and mechanism of enzymes and their interactions with substrates and inhibitors.

Spectroscopic Techniques : Techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to monitor enzymatic reactions in real-time and to study changes in protein conformation upon substrate or inhibitor binding. For instance, the reduction of 2,6-dichloroindophenolate can be monitored spectrophotometrically to measure the activity of enzymes like succinate (B1194679) dehydrogenase. researchgate.net A historical perspective on the use of spectroscopy has been crucial in understanding enzymes like succinate dehydrogenases. nih.gov

X-ray Crystallography : This technique provides high-resolution three-dimensional structures of enzymes and enzyme-inhibitor complexes. nih.gov This structural information is invaluable for understanding the molecular basis of catalysis and for structure-guided drug design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide information about the structure and dynamics of proteins in solution, complementing the static picture provided by X-ray crystallography. It is also a powerful tool for identifying the binding site of inhibitors and for studying the conformational changes that occur upon binding.

Mass Spectrometry : This technique is used to identify and quantify metabolites and to characterize post-translational modifications of proteins, such as acetylation, which can regulate enzyme activity. nih.gov

Computational Methods : Molecular dynamics (MD) simulations and steered MD simulations can provide insights into the dynamic process of substrate binding and unbinding, revealing intermediate structures and key residues involved in the process. plos.org

By integrating these advanced techniques, researchers can gain a comprehensive understanding of the mechanisms of enzymes that act on this compound, which is essential for the rational design of modulators and for the engineering of novel biocatalysts.

Q & A

Q. What are the critical amino acid residues involved in E-2AMS binding to its hydrolase, and how do they stabilize the substrate?

E-2AMS binding is stabilized by a network of hydrogen bonds and electrostatic interactions with residues Tyr259, Arg146, Arg167, Arg179, and Tyr168. These residues ensure proper substrate positioning in the active site. For example, Arg146 and Arg167 form hydrogen bonds with the carboxyl groups of E-2AMS, while Tyr259 and Tyr168 contribute to hydrophobic interactions. Molecular dynamics (MD) simulations confirm that disrupting these interactions destabilizes the substrate .

Q. How do molecular docking and MD simulations differentiate between cis- and trans-amide conformers of E-2AMS in binding studies?

Quantum mechanics calculations reveal that the trans-amide conformer is energetically favorable (ΔG = −2.7 kcal/mol vs. cis), but MD simulations show both conformers adopt similar binding modes. Long-term MD simulations (10–30 ns) combined with MM/GBSA binding free energy calculations resolve this ambiguity: the trans conformer exhibits lower energy (−244.07 kcal/mol) and stable hydrogen bonds (e.g., with Ser106 and His258), validating its dominance in catalysis .

Q. What experimental and computational methods are used to validate E-2AMS hydrolase selectivity for the E-isomer over the Z-isomer?

Selectivity arises from differential binding modes:

- E-isomer : Forms nine hydrogen bonds (e.g., with Arg146, Tyr259) and aligns the reactive carbon near Ser106 for nucleophilic attack.

- Z-isomer : Lacks alignment with the oxyanion hole and exhibits longer distances (>4 Å) between Ser106 and the reactive carbon.

Molecular docking, MD simulations, and free energy calculations (MM/GBSA) quantitatively differentiate these interactions .

Advanced Research Questions

Q. How do steered molecular dynamics (SMD) simulations and potential of mean force (PMF) analysis elucidate E-2AMS dissociation pathways?

SMD simulations apply a pulling force to dissociate E-2AMS from the hydrolase, revealing a unidirectional dissociation path with a peak force of ~840 pN at 24.7 ns. PMF calculations along the reaction coordinate (j = 5.7–11.0 Å) identify a free energy barrier of 21.05 kcal/mol, attributed to breaking hydrogen bonds with Arg179, Arg167, and Tyr259. This method clarifies how electrostatic interactions dominate dissociation resistance .

Q. Why do MM/GBSA binding free energy calculations (−kcal/mol) and PMF-derived barriers (~21 kcal/mol) yield divergent energy values?

- MM/GBSA : Estimates the energy difference between the bound and fully dissociated states, including solvent effects.

- PMF : Quantifies energy changes along a specific dissociation pathway, excluding solvent reorganization.

The ~23 kcal/mol discrepancy reflects methodological differences: MM/GBSA accounts for global stability, while PMF focuses on localized transition states .

Q. How do dynamic hydrogen bond networks influence catalytic efficiency in E-2AMS hydrolysis?

During catalysis, hydrogen bonds between E-2AMS and residues like Ile41/Leu107 (backbone amides) stabilize the oxyanion intermediate. Ser106’s hydroxyl group aligns with His258 to deprotonate the nucleophilic water molecule. MD simulations show that transient hydrogen bond breakage (e.g., Ser106-His258) initiates hydrolysis, while Arg146/Arg167 maintain substrate positioning .

Q. What role do solvent effects play in E-2AMS-hydrolase binding, and how are they modeled computationally?

Solvent effects are modeled using generalized Born (GB) implicit solvent in MM/GBSA. While polar solvation (electrostatic contributions) destabilizes binding (−ΔG = −150 kcal/mol), nonpolar interactions (van der Waals) compensate (+120 kcal/mol). Explicit solvent MD simulations confirm minimal water penetration into the active site during catalysis, validating the dominance of direct enzyme-substrate interactions .

Methodological Considerations

Q. How can researchers resolve contradictions between crystallographic data and computational models of E-2AMS binding?

- Challenge : Lack of E-2AMS co-crystal structures creates ambiguity in initial docking poses.

- Solution : Iterative MD refinement (e.g., 30 ns simulations) and cluster analysis of binding poses. For example, simulations starting from cis- and trans-amide conformers converge to a consensus trans-dominated binding mode, reconciling crystallographic data with computational predictions .

Q. What best practices ensure reproducibility in binding free energy calculations for E-2AMS studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.